molecular formula C15H10Cl2N4S B6044784 4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6044784
M. Wt: 349.2 g/mol
InChI Key: SIIWVQBOZMCUKO-UHFFFAOYSA-N
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Description

4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CBAT and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

CBAT has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CBAT has been shown to have potential anticancer, antifungal, and antimicrobial properties. CBAT has also been studied for its potential application as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of CBAT is not fully understood. However, it is believed that CBAT exerts its biological effects by inhibiting various enzymes and proteins in the body. CBAT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CBAT has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
CBAT has been shown to have various biochemical and physiological effects. CBAT has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. CBAT has also been shown to inhibit the activity of various proteins, including DNA gyrase and topoisomerase. CBAT has been shown to have potential antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

CBAT has several advantages and limitations for laboratory experiments. CBAT is relatively easy to synthesize and has a high yield. CBAT is also stable under various conditions and has a long shelf life. However, CBAT has limited solubility in water, which can make it difficult to use in aqueous solutions. CBAT can also be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of CBAT. One potential direction is the further investigation of CBAT's potential anticancer properties. Another potential direction is the development of CBAT-based fluorescent probes for the detection of metal ions. Additionally, the development of CBAT derivatives with improved solubility and reduced toxicity could lead to the development of new drugs and therapies.
Conclusion:
In conclusion, 4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CBAT has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. The future directions for the study of CBAT include further investigation of its potential anticancer properties, the development of CBAT-based fluorescent probes, and the development of CBAT derivatives with improved solubility and reduced toxicity.

Synthesis Methods

The synthesis of CBAT is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form 3-chlorobenzaldehyde thiosemicarbazone. The second step involves the reaction of 3-chlorobenzaldehyde thiosemicarbazone with 4-chlorobenzaldehyde to form 4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

properties

IUPAC Name

3-(4-chlorophenyl)-4-[(3-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4S/c16-12-6-4-11(5-7-12)14-19-20-15(22)21(14)18-9-10-2-1-3-13(17)8-10/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIWVQBOZMCUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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